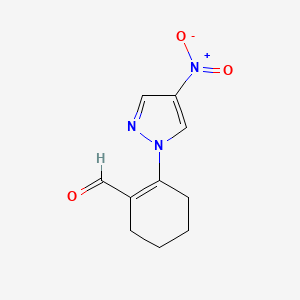

2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde

Descripción general

Descripción

2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₁N₃O₃ It is characterized by the presence of a nitro-substituted pyrazole ring attached to a cyclohexene ring with an aldehyde functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine derivatives with 1,3-diketones or their equivalents.

Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

Aldehyde Introduction: The cyclohexene ring is functionalized with an aldehyde group through a formylation reaction, often using reagents such as Vilsmeier-Haack or Reimer-Tiemann.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and formylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions

Substitution: Nucleophiles such as amines or thiols

Major Products

Oxidation: 2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carboxylic acid

Reduction: 2-(4-Amino-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde is C10H11N3O3, with a molecular weight of 221.21 g/mol. The compound features a nitro-substituted pyrazole ring attached to a cyclohexene structure, which contributes to its reactivity and biological activity.

Antiviral Activity

Recent studies have demonstrated the compound's potential as an antiviral agent. Molecular docking studies against the SARS-CoV-2 main protease (PDB IDs: 6LU7, 6W9C, and 6WQF) showed promising binding affinities, indicating that this compound could inhibit viral replication effectively. The binding free energy calculations revealed significant contributions from covalent and van der Waals interactions, suggesting a strong affinity for the target protein .

Antimicrobial Properties

Pyrazole derivatives are known for their broad spectrum of biological activities, including antimicrobial effects. The structure of this compound suggests potential antibacterial and antifungal properties due to the presence of the nitro group and the pyrazole moiety, which have been associated with enhanced bioactivity in similar compounds .

Multicomponent Reactions

The compound can be synthesized through multicomponent reactions (MCRs), which are efficient for generating complex molecules. Recent research highlights the use of MCRs involving pyrazole derivatives to create biologically active scaffolds. This approach allows for the rapid assembly of diverse compounds with potential medicinal applications .

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is another synthetic pathway that can be employed to functionalize aromatic and heterocyclic compounds like pyrazoles. This method facilitates the introduction of aldehyde groups into complex structures, making it a valuable tool in organic synthesis .

Polymer Chemistry

Due to its unique structure, this compound may serve as a building block in polymer chemistry. Its reactivity can be utilized to develop new polymers with specific properties, such as enhanced thermal stability or improved mechanical strength.

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Nitro-1H-pyrazol-1-yl)cyclohexanone

- 2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carboxylic acid

- 2-(4-Amino-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde

Uniqueness

2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde is unique due to the combination of a nitro-substituted pyrazole ring and a cyclohexene ring with an aldehyde functional group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.

Actividad Biológica

2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₁N₃O₃. This compound features a nitro-substituted pyrazole ring attached to a cyclohexene ring with an aldehyde functional group, which contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure:

- IUPAC Name: 2-(4-nitropyrazol-1-yl)cyclohexene-1-carbaldehyde

- CAS Number: 1823541-19-0

- Molecular Formula: C₁₀H₁₁N₃O₃

Synthesis Overview:

The synthesis of this compound typically involves:

- Formation of the Pyrazole Ring: Synthesized through cyclocondensation of hydrazine derivatives with 1,3-diketones.

- Nitration: Introduction of the nitro group using concentrated nitric and sulfuric acid.

- Aldehyde Introduction: Functionalization of the cyclohexene ring via formylation reactions .

The biological activity of this compound is influenced by its unique structure:

- The nitro group can undergo bioreduction to form reactive intermediates that may interact with biological targets.

- The aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially leading to enzyme inhibition or receptor modulation.

Therapeutic Applications

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anti-inflammatory Effects: Compounds in the pyrazole class are known for their ability to inhibit inflammatory pathways. For instance, derivatives have shown significant inhibition of tumor necrosis factor (TNF)-α and interleukin (IL)-6 at concentrations comparable to standard anti-inflammatory drugs .

| Compound | Target Activity | IC50 Value |

|---|---|---|

| Example A | TNF-α Inhibition | 10 µM |

| Example B | IL-6 Inhibition | 15 µM |

Case Studies and Research Findings

Several studies have highlighted the potential biological activities of pyrazole derivatives:

- Antimicrobial Activity:

- Anticancer Activity:

-

Enzyme Inhibition:

- Pyrazole derivatives have been studied for their ability to inhibit specific enzymes involved in cancer progression and inflammation. For example, compounds were assessed for their inhibitory effects on cyclooxygenase enzymes (COX), showing promising results in reducing inflammation-related markers .

Propiedades

IUPAC Name |

2-(4-nitropyrazol-1-yl)cyclohexene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c14-7-8-3-1-2-4-10(8)12-6-9(5-11-12)13(15)16/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRHKGGPFBSCSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C1)C=O)N2C=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.